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Abstract
D-Psicose (also known as D-allulose), a rare sugar and C-3 epimer of D-fructose, has

garnered significant attention for its potential health benefits, including anti-hyperglycemic, anti-

obesity, and lipid-lowering properties. This technical guide provides an in-depth analysis of the

in vivo physiological effects of D-psicose, with a focus on its impact on glucose metabolism,

lipid profiles, and body weight regulation. Detailed experimental protocols from key rodent

studies are presented, alongside a comprehensive summary of quantitative data. Furthermore,

this guide elucidates the molecular mechanisms underlying the effects of D-psicose, primarily

centered on the activation of the AMP-activated protein kinase (AMPK) signaling pathway. The

information is intended for researchers, scientists, and professionals in the field of drug

development and nutritional science.

Introduction
D-psicose is a low-calorie sugar substitute that exhibits approximately 70% of the sweetness

of sucrose with only 0.3% of its caloric content.[1] Beyond its utility as a sweetener, a growing

body of preclinical research has demonstrated its potent metabolic regulatory functions.[2] This

guide synthesizes the current understanding of the physiological effects of D-psicose observed

in animal models, providing a detailed technical resource for the scientific community.
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Numerous studies have demonstrated the anti-obesity effects of D-psicose in rodent models.

Dietary supplementation with D-psicose has been shown to significantly reduce body weight

gain and abdominal fat mass.[3][4]

Quantitative Data on Body Weight and Fat Mass
The following table summarizes the key findings from studies investigating the effects of D-
psicose on body weight and fat accumulation in rats.

Study
(Animal
Model)

D-Psicose
Dose

Duration

Body
Weight
Change (vs.
Control)

Abdominal
Fat Mass
Change (vs.
Control)

Reference

Nagata et al.

(2015)

(Sprague-

Dawley Rats)

3% in diet 4 weeks

↓ (389 ± 3 g

vs 426 ± 6 g,

p < 0.05)

Not Reported [5]

Hossain et al.

(2011)

(OLETF

Rats)

5% in

drinking

water

13 weeks

↓ Significantly

reduced

increase

↓ Significantly

reduced
[3]

Chen et al.

(2019)

(Wistar Rats)

5% in diet 4 weeks

↓ Minimum

fat

accumulation

compared to

other

carbohydrate

s

Not Reported [6]

Data are presented as mean ± SEM or as described in the cited study.

Effects on Glucose Metabolism
D-psicose has been shown to exert beneficial effects on glucose homeostasis, primarily by

improving glucose tolerance and insulin sensitivity.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b10783083?utm_src=pdf-body
https://www.benchchem.com/product/b10783083?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2921082/
https://www.mdpi.com/2072-6643/17/12/2050
https://www.benchchem.com/product/b10783083?utm_src=pdf-body
https://www.benchchem.com/product/b10783083?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC1817784/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2921082/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2956117/
https://www.benchchem.com/product/b10783083?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10783083?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Oral Glucose Tolerance Test (OGTT)
In vivo studies consistently show that D-psicose administration improves the glycemic

response to a glucose challenge.

Animal Fasting: Rats are fasted for 12-16 hours overnight with free access to water.[7]

Baseline Blood Collection: A baseline blood sample (t=0) is collected from the tail vein.[7]

Glucose Administration: A solution of D-glucose (typically 2 g/kg body weight) is administered

orally via gavage.[8]

Post-Gavage Blood Collection: Blood samples are collected at specific time points post-

glucose administration, commonly at 15, 30, 60, 90, and 120 minutes.[7]

Glucose Measurement: Blood glucose concentrations are measured using a glucometer.

Quantitative Data on Glucose Metabolism
The following table summarizes the effects of D-psicose on key parameters of glucose

metabolism.

Study
(Animal
Model)

D-
Psicose
Dose

Duration
Fasting
Blood
Glucose

Glucose
AUC
during
OGTT

Serum
Insulin

Referenc
e

Hossain et

al. (2011)

(OLETF

Rats)

5% in

drinking

water

13 weeks ↓ Reduced ↓ Reduced ↓ Reduced [3]

Baek et al.

(2010)

(db/db

Mice)

200 mg/kg

BW
28 days

Maintained

(276-305

mg/dL vs.

2-fold

increase)

↓

Significantl

y improved

No effect [9]
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Data are presented as described in the cited study. AUC: Area Under the Curve.

Effects on Lipid Metabolism
D-psicose favorably alters lipid metabolism by suppressing lipogenesis and promoting fatty

acid oxidation in the liver.

Hepatic Lipogenic Enzyme Activity
D-psicose has been shown to decrease the activity of key enzymes involved in hepatic fatty

acid synthesis, such as fatty acid synthase (FAS) and glucose-6-phosphate dehydrogenase

(G6PDH).

Tissue Homogenization: Liver tissue is homogenized in a suitable buffer (e.g., 0.1 M

potassium phosphate buffer, pH 7.4).

Centrifugation: The homogenate is centrifuged to obtain the supernatant containing the

enzyme.

Reaction Mixture: The supernatant is added to a reaction mixture typically containing

potassium phosphate buffer, acetyl-CoA, NADPH, and EDTA.

Reaction Initiation: The reaction is initiated by the addition of malonyl-CoA.

Spectrophotometric Measurement: The oxidation of NADPH is monitored by measuring the

decrease in absorbance at 340 nm.[10]

Calculation of Activity: Enzyme activity is calculated based on the rate of NADPH oxidation.

Gene Expression Analysis
The effects of D-psicose on lipid metabolism are also mediated by changes in the expression

of key regulatory genes.

RNA Extraction: Total RNA is extracted from liver tissue using a suitable method (e.g., TRIzol

reagent).
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cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse

transcriptase.

qPCR Reaction: The cDNA is used as a template for qPCR with specific primers for the

target genes (e.g., ACCα, FAS, SREBP-1c, AMPKα, PPARα) and a housekeeping gene for

normalization.

Thermal Cycling: The qPCR is performed using a standard thermal cycler with appropriate

cycling conditions (denaturation, annealing, and extension steps).

Data Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt)

method.

Quantitative Data on Lipid Metabolism
The following table summarizes the effects of D-psicose on lipid profiles and related gene

expression.

Study
(Animal
Model)

D-
Psicose
Dose

Duratio
n

Serum
Triglyce
rides

Serum
Cholest
erol

Hepatic
Triglyce
rides

Hepatic
Gene
Express
ion
Change
s

Referen
ce

Chen et

al. (2019)

(Wistar

Rats)

5% in

diet
4 weeks ↓ ↓ ↓

↓ ACCα,

FAS,

SREBP-

1c; ↑

AMPKα,

PPARα

[6]

Baek et

al. (2010)

(db/db

Mice)

200

mg/kg

BW

28 days

No

significan

t change

↓

LDL/HDL

ratio

↓ 37.88%
Not

Reported
[9]

Data are presented as described in the cited study.
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Signaling Pathways and Mechanisms of Action
The metabolic benefits of D-psicose are primarily attributed to its ability to activate the AMP-

activated protein kinase (AMPK) signaling pathway in the liver.

AMPK Signaling Pathway
AMPK is a key cellular energy sensor that, once activated, phosphorylates various downstream

targets to promote catabolic processes (like fatty acid oxidation) and inhibit anabolic processes

(like lipogenesis and cholesterol synthesis).[5]
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Extracellular

Hepatocyte

D-Psicose

AMPK

Activates

PPARα

Activates

ACCα

Inhibits (via phosphorylation)

SREBP-1c

Inhibits

CPT1

Induces expression

Lipogenesis

FAS

Induces expression

Fatty Acid Oxidation

↓ Hepatic Fat Accumulation
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Animal Acclimatization
(e.g., 1 week)

Dietary Intervention
(e.g., 4-13 weeks)

- Control Diet
- D-Psicose Diet

In-life Measurements
- Body Weight
- Food Intake

Metabolic Tests
(e.g., Oral Glucose Tolerance Test)

Terminal Sacrifice and
Tissue Collection

(Blood, Liver, Adipose Tissue)

Biochemical Analysis
- Serum lipids (TG, TC)

- Serum insulin
- Hepatic enzyme activities (FAS, G6PDH)

Molecular Analysis
- Gene expression (qPCR)

- Protein expression (Western Blot)

Data Analysis and
Interpretation
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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